molecular formula C16H20ClFN4O B2587542 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone hydrochloride CAS No. 1331145-21-1

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone hydrochloride

Cat. No.: B2587542
CAS No.: 1331145-21-1
M. Wt: 338.81
InChI Key: BMJHUPAGYDIMNP-UHFFFAOYSA-N
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Description

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound has garnered interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

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Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: : The imidazole ring can be reduced to form a more saturated imidazole derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Saturated imidazole derivatives.

  • Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the ethyl imidazole moiety. Similar compounds include other imidazole derivatives and piperazine derivatives, which may have different substituents or functional groups. These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

List of Similar Compounds

  • Imidazole derivatives: : Various compounds containing the imidazole ring, such as benzimidazole and thienoimidazole derivatives.

  • Piperazine derivatives: : Compounds containing the piperazine ring, such as piperazine-1-carboxamide and piperazine-1-ethanol.

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O.ClH/c1-2-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)13-4-3-5-14(17)12-13;/h3-7,12H,2,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHUPAGYDIMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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